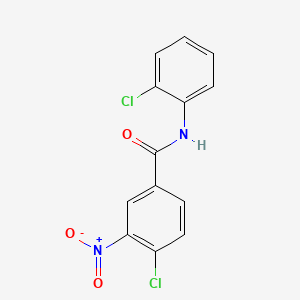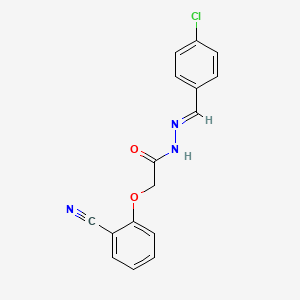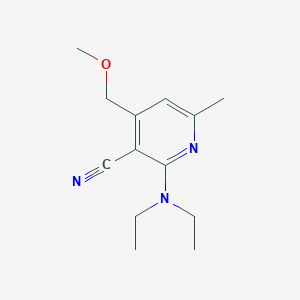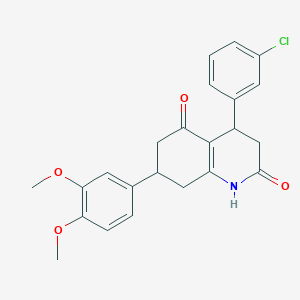![molecular formula C23H38N6O B5594837 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine" is a synthetic molecule derived from the pyrimidine family. The structure and properties of this compound are of interest due to the varied biological activities associated with pyrimidine derivatives. These activities include roles as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic agents as seen in related structures (Mattioda et al., 1975).
Synthesis Analysis
Pyrimidine derivatives, including structures related to the target compound, are synthesized through a variety of chemical reactions. Typically, these syntheses involve nucleophilic substitution reactions, where amines attack corresponding chloropyrimidines to form new bonds. This process can result in a series of compounds with varying substituents, demonstrating the versatility of pyrimidine chemistry in generating diverse molecular entities (Xu et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including our compound of interest, features a six-membered ring containing two nitrogen atoms. This structure is crucial for the compound's interaction with biological targets. The substitution pattern on the pyrimidine ring, particularly with piperazinyl groups, can significantly affect the molecule's pharmacological profile (Sekiya et al., 1983).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and ring closures, to form different functional groups that contribute to their biological activities. The chemical properties of these compounds are influenced by the substituents on the pyrimidine ring and the piperazine units, affecting their reactivity and interactions with biological targets (El‐mahdy & Abdel-Rahman, 2011).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and melting point, are determined by their molecular structure. These properties are essential for the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems. The presence of piperazinyl groups can enhance the solubility of these compounds, potentially improving their pharmacokinetic profiles (Ho & Suen, 2013).
Chemical Properties Analysis
The chemical properties of "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine" and related compounds include their reactivity towards nucleophiles and electrophiles, stability under various conditions, and their ability to form bonds with biological targets. These properties are central to the compound's mechanism of action and efficacy in potential therapeutic applications (Sriram et al., 2010).
特性
IUPAC Name |
3-cyclohexyl-1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N6O/c1-19-24-21(27-12-10-26(2)11-13-27)18-22(25-19)28-14-16-29(17-15-28)23(30)9-8-20-6-4-3-5-7-20/h18,20H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJJRGTGFZIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)


![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)